Molecular Weight Differentiation: 199.22 vs. 155.17 g/mol
The target compound possesses a molecular weight of 199.22 g/mol (C10H14FNO2) , which is 44.05 g/mol greater than the closest commercially relevant mono-ethoxy analog, 2-ethoxy-4-fluorophenylamine (MW = 155.17 g/mol, C8H10FNO) . This 28.4% increase in molecular weight arises from the additional –CH2CH2O– unit in the 2-(2-ethoxyethoxy) side chain and directly impacts key procurement-relevant properties including shipping classification, storage requirements, and stoichiometric calculations for synthetic applications.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 199.22 g/mol |
| Comparator Or Baseline | 2-Ethoxy-4-fluorophenylamine: 155.17 g/mol |
| Quantified Difference | +44.05 g/mol (+28.4%) |
| Conditions | Calculated from molecular formula; confirmed via vendor technical datasheets |
Why This Matters
A 28.4% molecular weight difference significantly alters molar quantities in reaction stoichiometry, requiring procurement of substantially different mass quantities for equimolar synthetic procedures.
